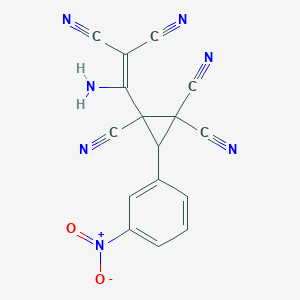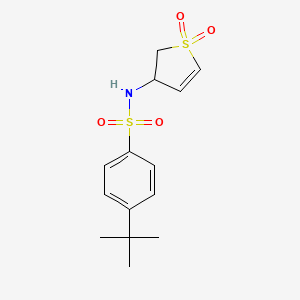
2-(1-Amino-2,2-dicyanoethenyl)-3-(3-nitrophenyl)cyclopropane-1,1,2-tricarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-AMINO-2,2-DICYANOVINYL)-3-(3-NITROPHENYL)-1,1,2-CYCLOPROPANETRICARBONITRILE: is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring, multiple nitrile groups, and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-AMINO-2,2-DICYANOVINYL)-3-(3-NITROPHENYL)-1,1,2-CYCLOPROPANETRICARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Nitrile Groups: The nitrile groups can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by a cyanide ion.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached through an electrophilic aromatic substitution reaction, where a nitro group is introduced to a benzene ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-AMINO-2,2-DICYANOVINYL)-3-(3-NITROPHENYL)-1,1,2-CYCLOPROPANETRICARBONITRILE: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Sodium cyanide (NaCN), halogenating agents
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce various oxidized forms of the compound.
Aplicaciones Científicas De Investigación
2-(1-AMINO-2,2-DICYANOVINYL)-3-(3-NITROPHENYL)-1,1,2-CYCLOPROPANETRICARBONITRILE: has several scientific research applications, including:
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex organic molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Medicinal Chemistry: The compound’s potential biological activity makes it of interest in the development of new pharmaceuticals or therapeutic agents.
Mecanismo De Acción
The mechanism by which 2-(1-AMINO-2,2-DICYANOVINYL)-3-(3-NITROPHENYL)-1,1,2-CYCLOPROPANETRICARBONITRILE exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
2-(1-AMINO-2,2-DICYANOVINYL)-3-(3-NITROPHENYL)-1,1,2-CYCLOPROPANETRICARBONITRILE: can be compared with other similar compounds, such as:
2-(1-AMINO-2,2-DICYANOVINYL)-3-PHENYL-1,1,2-CYCLOPROPANETRICARBONITRILE: This compound lacks the nitro group, which may result in different chemical reactivity and biological activity.
2-(1-AMINO-2,2-DICYANOVINYL)-3-(4-NITROPHENYL)-1,1,2-CYCLOPROPANETRICARBONITRILE: This compound has the nitro group in a different position on the phenyl ring, which can affect its properties and applications.
The uniqueness of 2-(1-AMINO-2,2-DICYANOVINYL)-3-(3-NITROPHENYL)-1,1,2-CYCLOPROPANETRICARBONITRILE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H7N7O2 |
|---|---|
Peso molecular |
329.27 g/mol |
Nombre IUPAC |
2-(1-amino-2,2-dicyanoethenyl)-3-(3-nitrophenyl)cyclopropane-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C16H7N7O2/c17-5-11(6-18)14(22)16(9-21)13(15(16,7-19)8-20)10-2-1-3-12(4-10)23(24)25/h1-4,13H,22H2 |
Clave InChI |
NCZQCUSCNABXGS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C2C(C2(C#N)C(=C(C#N)C#N)N)(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-dibromo-6-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B11049957.png)
![2-(([4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl)sulfanyl)-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile](/img/structure/B11049964.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone](/img/structure/B11049970.png)
![benzyl (2E)-2-[(diphenylmethylidene)hydrazinylidene]-4-hydroxy-4-methyl-6-phenylcyclohexanecarboxylate](/img/structure/B11049971.png)
![diethyl (2Z)-2-[(1,2,3,6-tetramethyl-1H-indol-5-yl)amino]but-2-enedioate](/img/structure/B11049972.png)
![13-methyl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B11049976.png)
![6-[6-(1H-pyrazol-1-yl)pyridin-3-yl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049999.png)
![2,6-bis(morpholin-4-ylmethyl)-3,7-diphenyltetrahydro-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione](/img/structure/B11050002.png)
![N-[3-(6,7-dimethoxy-3,4-dihydro-1H-isochromen-1-yl)phenyl]methanesulfonamide](/img/structure/B11050017.png)
![4-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B11050025.png)
![Ethyl 4-[({4-[(4-ethoxyphenyl)(hydroxy)methyl]piperidin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B11050032.png)

![4-{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B11050049.png)
![1-cyclopentylchromeno[3,4-d]imidazol-4-one](/img/structure/B11050068.png)
